molecular formula C10H14BrN B12973163 1-(3-Bromo-5-methylphenyl)propan-1-amine

1-(3-Bromo-5-methylphenyl)propan-1-amine

Katalognummer: B12973163
Molekulargewicht: 228.13 g/mol
InChI-Schlüssel: IXIGCVOOLZVJGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-methylphenyl)propan-1-amine is an organic compound that belongs to the class of substituted phenylpropanamines. This compound features a bromine atom and a methyl group attached to a benzene ring, which is further connected to a propan-1-amine chain. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-methylphenyl)propan-1-amine can be synthesized through several synthetic routes. One common method involves the bromination of 3-methylacetophenone followed by reductive amination. The process typically involves the following steps:

    Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position.

    Reductive Amination: The resulting 3-bromo-5-methylacetophenone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-5-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of 1-(3-Hydroxy-5-methylphenyl)propan-1-amine.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Methylphenyl)propan-1-amine: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.

    1-(3-Bromo-phenyl)propan-1-amine: Lacks the methyl group, affecting its steric and electronic properties.

    1-(3-Chloro-5-methylphenyl)propan-1-amine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and potency.

Uniqueness

1-(3-Bromo-5-methylphenyl)propan-1-amine is unique due to the combined presence of both bromine and methyl substituents on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H14BrN

Molekulargewicht

228.13 g/mol

IUPAC-Name

1-(3-bromo-5-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10H,3,12H2,1-2H3

InChI-Schlüssel

IXIGCVOOLZVJGR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC(=CC(=C1)C)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.